Cas no 164918-75-6 ((3-methylphenyl)(1-pyrrolidinyl)methanone)
(3-methylphenyl)(1-pyrrolidinyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (3-Methylphenyl)(1-pyrrolidinyl)methanone
- (3-methylphenyl)(pyrrolidin-1-yl)methanone
- AKOS003411010
- (3-Methylphenyl)-1-pyrrolidinylmethanone
- DTXSID701275691
- starbld0003049
- STK182701
- 164918-75-6
- MFCD00592397
- 1-(3-Methylbenzoyl)pyrrolidine
- Pyrrolidin-1-yl(m-tolyl)methanone
- (3-methylphenyl)-pyrrolidin-1-ylmethanone
- SCHEMBL1753626
- 1-(3-Methylbenzoyl)pyrrolidine, 97per cent
- 1-(3-Methylbenzoyl)pyrrolidine, 97%
- (3-methylphenyl)(1-pyrrolidinyl)methanone
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- MDL: MFCD00592397
- Inchi: 1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
- InChI Key: LTUWAHJBVDUCBO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)C=1)N1CCCC1
Computed Properties
- Exact Mass: 189.11500
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 2.16890
(3-methylphenyl)(1-pyrrolidinyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | F542021-250mg |
1-(3-Methylbenzoyl)pyrrolidine |
164918-75-6 | 97 | 250mg |
RMB 2681.60 | 2025-02-21 | |
| Cooke Chemical | F542021-1g |
1-(3-Methylbenzoyl)pyrrolidine |
164918-75-6 | 97 | 1g |
RMB 8585.60 | 2025-02-21 |
(3-methylphenyl)(1-pyrrolidinyl)methanone Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (3-methylphenyl)(1-pyrrolidinyl)methanone
(3-Methylphenyl)(1-Pyrrolidinyl)Methanone: A Comprehensive Overview
(3-Methylphenyl)(1-pyrrolidinyl)methanone, also known by its CAS number 164918-75-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a ketone group attached to a 3-methylphenyl moiety. Its structure makes it a versatile molecule with potential applications in drug design and synthesis.
The synthesis of (3-methylphenyl)(1-pyrrolidinyl)methanone typically involves the condensation of pyrrolidine with an appropriate aryl ketone. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the need for harsh reaction conditions. These improvements have not only enhanced the yield of the compound but also opened avenues for its use in complex molecular constructions.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that (3-methylphenyl)(1-pyrrolidinyl)methanone exhibits moderate inhibitory effects on certain enzyme targets, making it a promising lead compound in drug discovery. Researchers have explored its potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The compound's ability to interact with these receptors suggests its role in modulating cellular signaling pathways.
In addition to its pharmacological properties, (3-methylphenyl)(1-pyrrolidinyl)methanone has been utilized as an intermediate in the synthesis of more complex molecules. Its rigid structure and functional groups provide a platform for further chemical modifications, enabling the creation of diverse bioactive compounds. For instance, recent studies have employed this compound as a building block for constructing multi-ring systems with potential anticancer properties.
The stability and solubility of (3-methylphenyl)(1-pyrrolidinyl)methanone are factors that influence its suitability for various applications. While it demonstrates good stability under standard storage conditions, its solubility in organic solvents makes it ideal for use in organic reactions. This characteristic has been leveraged in the development of novel synthetic routes, particularly in the context of green chemistry principles.
From an environmental perspective, the ecological impact of (3-methylphenyl)(1-pyrrolidinyl)methanone remains a topic of interest. Although it is not classified as a hazardous substance under current regulations, its potential toxicity to aquatic life has been evaluated in preliminary studies. These findings underscore the importance of conducting thorough environmental assessments before widespread industrial use.
In conclusion, (3-methylphenyl)(1-pyrrolidinyl)methanone stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new facets of this compound, its role in advancing therapeutic development is likely to expand further.
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